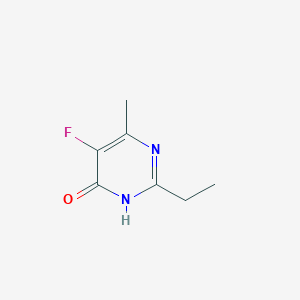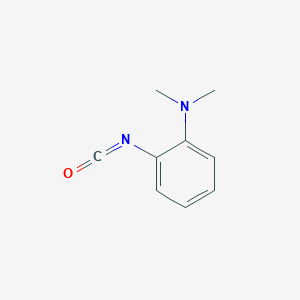
2-isocyanato-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-N,N-dimethylaniline, also known as 4-(dimethylamino)phenyl isocyanate, is an organic compound containing an isocyanate group. It is a building block in organic synthesis and has various applications in the chemical industry. The compound is characterized by its molecular formula C9H10N2O and a molecular weight of 162.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanato-N,N-dimethylaniline can be synthesized through the reaction of N,N-dimethylaniline with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alcohols or amines react with the isocyanate group under mild conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Ureas and carbamates.
Scientific Research Applications
2-Isocyanato-N,N-dimethylaniline is used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of polyurethanes and other polymers.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and coatings.
Mechanism of Action
The mechanism of action of 2-isocyanato-N,N-dimethylaniline involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea or carbamate linkages. This reactivity is exploited in the synthesis of polyurethanes and other polymers .
Comparison with Similar Compounds
N,N-Dimethylaniline: A precursor in the synthesis of 2-isocyanato-N,N-dimethylaniline.
4-Isocyanato-N,N-dimethylbenzenamine: Another isocyanate compound with similar reactivity.
Uniqueness: this compound is unique due to its specific reactivity profile and applications in the synthesis of specialized polymers and pharmaceutical intermediates. Its ability to form stable linkages with nucleophiles makes it valuable in various industrial processes .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-isocyanato-N,N-dimethylaniline |
InChI |
InChI=1S/C9H10N2O/c1-11(2)9-6-4-3-5-8(9)10-7-12/h3-6H,1-2H3 |
InChI Key |
VNVAKYPIPVENPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol](/img/structure/B13622849.png)

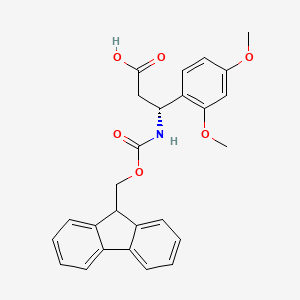
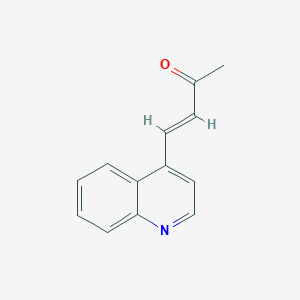

![5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13622873.png)
![2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid](/img/structure/B13622880.png)
![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)
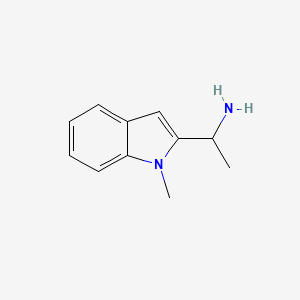
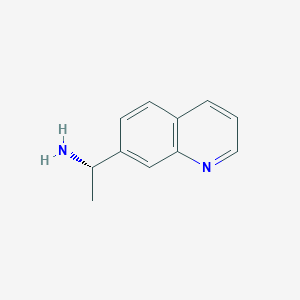
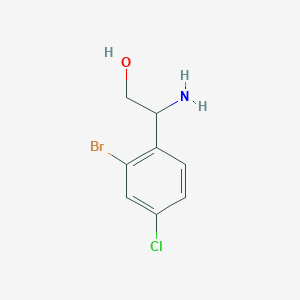

![3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid](/img/structure/B13622919.png)
